Anticholinergic Selectivity Superior to Parent Compound and Atropine
In the rat acute gastric fistula model, fenoctimine (compound 3h) achieved an antisecretory ED50 of 10.9 mg/kg p.o. while requiring an ED50 of 176.00 mg/kg for anticholinergic activity (carbachol-induced gastric emptying), yielding a therapeutic ratio (GE/AGF) of 16.15. In contrast, the parent compound 4-(diphenylmethyl)-1-piperidinemethanimine (1) showed an antisecretory ED50 of 2.53 mg/kg and an anticholinergic ED50 of 0.34 mg/kg, with a ratio of only 0.37. Atropine gave a ratio of 0.55, and cimetidine exceeded 21.05 but with substantially lower potency [1].
| Evidence Dimension | Therapeutic ratio (ED50 Anticholinergic / ED50 Antisecretory) |
|---|---|
| Target Compound Data | ED50 Antisecretory = 10.9 mg/kg; ED50 Anticholinergic = 176.00 mg/kg; Ratio = 16.15 |
| Comparator Or Baseline | Parent compound 1: Ratio = 0.37; Atropine: Ratio = 0.55; Cimetidine: Ratio > 21.05 |
| Quantified Difference | Fenoctimine's ratio is 43‑fold higher than parent compound 1 and 29‑fold higher than atropine |
| Conditions | Rat acute gastric fistula (AGF) and carbachol-induced gastric emptying (GE) assays, oral administration |
Why This Matters
This demonstrates that fenoctimine uniquely dissociates gastric acid suppression from anticholinergic side effects, unlike its structural progenitors and classical anticholinergics, which is critical for selecting a tool compound free of cholinergic confounds in gastrointestinal research.
- [1] Scott, M. K., Jacoby, H. I., Mills, J. E., Bonfilio, A. C., & Rasmussen, C. R. (1983). 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents. Journal of Medicinal Chemistry, 26(4), 535–538. Table II. View Source
